
4-(Benzenesulfonyl)-1-(2-methoxyethyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-1-(2-methoxyethyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrole, also known as BTP-2, is a chemical compound that has gained attention in scientific research due to its potential applications in studying calcium signaling pathways. Calcium signaling is a critical process in many physiological functions, including muscle contraction, neurotransmitter release, and gene expression. BTP-2 has been found to selectively inhibit the inositol 1,4,5-trisphosphate receptor (IP3R), a protein that plays a crucial role in calcium signaling.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Compounds featuring benzenesulfonamide derivatives and zinc phthalocyanine have shown promising applications in photodynamic therapy (PDT), a treatment method for cancer. The properties of these compounds, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them suitable as Type II photosensitizers for cancer treatment. Their spectroscopic, photophysical, and photochemical characteristics in solvents like dimethyl sulfoxide highlight their potential in medical applications, especially for therapies requiring precise control over the photosensitizer's behavior (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Polymer Chemistry and Conducting Polymers
Research into conducting polymers derived from pyrrole units has opened new avenues in materials science. The electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, such as those substituted with methoxy and ethoxy groups, leads to polymers with low oxidation potentials. This property makes these polymers stable in their conducting form, offering potential applications in electronic devices and materials with specialized electrical properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Catalysis in Chemical Reactions
The synthesis of palladium aryl sulfonate phosphine catalysts has demonstrated the ability to homopolymerize ethylene and copolymerize ethylene with acrylates, leading to high molecular weight polymers. These findings are crucial for the development of new materials with tailored properties, showcasing the role of sulfonamide and pyrrole derivatives in advancing polymer chemistry and catalysis (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).
Antioxidant Activity
The antioxidant properties of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) reveal the potential of benzenesulfonamide and pyrrole derivatives in creating compounds with significant radical scavenging activity. These compounds, especially those with methoxy substituents on the aromatic ring, displayed greater antioxidant activity, suggesting their utility in pharmaceuticals and as protective agents in various oxidative stress-related conditions (Lavanya, Padmavathi, & Padmaja, 2014).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-1-(2-methoxyethyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-16(2)21(13-14-24-3)19(20-11-7-8-12-20)18(15)25(22,23)17-9-5-4-6-10-17/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPPOGLTFLMFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N3C=CC=C3)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)-1-(2-methoxyethyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)
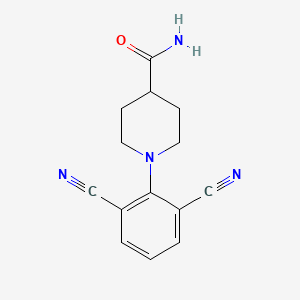
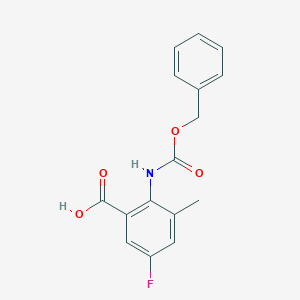
![2-Methyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2555173.png)
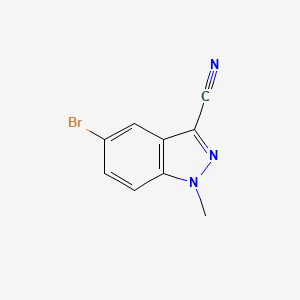
![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)

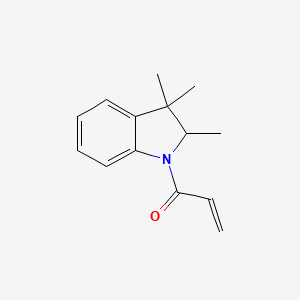
![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)
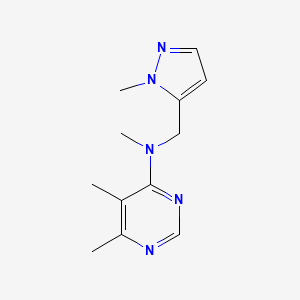
![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)
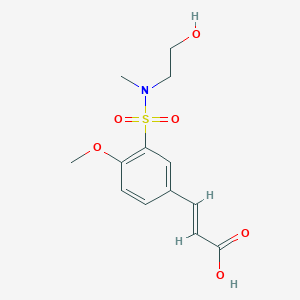
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)